Allyl pentyl ether
Overview
Description
Allyl pentyl ether: is an organic compound belonging to the ether family, characterized by the presence of an oxygen atom connected to two alkyl groups. Its chemical structure can be represented as C_8H_16O , where an allyl group (C_3H_5) is bonded to a pentyl group (C_5H_11) through an oxygen atom. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Acid-Catalyzed Dehydration: This method involves the acid-catalyzed dehydration of alcohols.
Industrial Production Methods: Industrial production of allyl pentyl ether typically involves large-scale Williamson ether synthesis due to its efficiency and high yield. The process is optimized by using continuous flow reactors and catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl pentyl ether can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: this compound can participate in substitution reactions where the allyl or pentyl group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: KMnO_4, CrO_3, and H_2O_2 under acidic or basic conditions.
Reduction: LiAlH_4, NaBH_4 in dry ether or tetrahydrofuran (THF).
Substitution: Br_2, Cl_2 in the presence of light or heat.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated ethers.
Scientific Research Applications
Chemistry: Allyl pentyl ether is used as a solvent and intermediate in organic synthesis. It is involved in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of ethers on cellular processes and membrane permeability .
Medicine: this compound is explored for its potential use in drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic substances .
Industry: In the industrial sector, this compound is used as a solvent in the production of resins, plastics, and coatings. It is also used in the formulation of perfumes and flavorings .
Mechanism of Action
The mechanism of action of allyl pentyl ether involves its interaction with molecular targets through its ether linkage. The oxygen atom in the ether can form hydrogen bonds with various biological molecules, affecting their structure and function. In chemical reactions, the ether linkage can undergo cleavage under acidic or basic conditions, leading to the formation of reactive intermediates that participate in further reactions .
Comparison with Similar Compounds
Allyl methyl ether (C_4H_8O): Similar structure but with a methyl group instead of a pentyl group.
Allyl ethyl ether (C_5H_10O): Similar structure but with an ethyl group instead of a pentyl group.
Allyl propyl ether (C_6H_12O): Similar structure but with a propyl group instead of a pentyl group.
Uniqueness: Allyl pentyl ether is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain ethers. This affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other ethers may not be as effective .
Properties
IUPAC Name |
1-prop-2-enoxypentane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8-9-7-4-2/h4H,2-3,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOPNDWHOHMZPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177759 | |
Record name | Allylpentyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23186-70-1 | |
Record name | Allylpentyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023186701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allylpentyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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